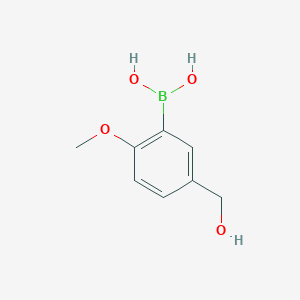

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Description

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position and a methoxy (-OCH3) group at the 2-position of the phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the boronic acid moiety’s ability to form reversible covalent bonds with diols, enabling applications in sensors, enzyme inhibitors, and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAGQXBGJZANAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726924 | |

| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137339-94-6 | |

| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halideThis reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

Reduction: The boronic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: (5-(Carboxymethyl)-2-methoxyphenyl)boronic acid.

Reduction: (5-(Hydroxymethyl)-2-methoxyphenyl)borane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in cancer therapy and as an antibacterial agent.

Mechanism of Action

The mechanism of action of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity . The boronic acid group can also interact with molecular targets such as proteins and nucleic acids, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Functional Group Variations

Methoxy vs. Methyl Substitution at the 2-Position

- (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1):

Chloro vs. Hydroxymethyl Substitution at the 5-Position

- (5-Chloro-2-methoxyphenyl)boronic acid (CAS 1782): Structural difference: Chlorine (-Cl) replaces hydroxymethyl at the 5-position.

Formyl vs. Hydroxymethyl Substitution

- 2-Formyl-4-methoxyphenylboronic acid (CAS 139962-95-1):

Electronic and Steric Effects on Reactivity

- Suzuki-Miyaura Coupling: The methoxy group at the 2-position in (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid acts as an electron-donating group, enhancing the boronic acid’s nucleophilicity compared to electron-withdrawing substituents (e.g., -CN in (4-Cyano-2-methoxyphenyl)boronic acid, CAS 1256345-67-1; similarity: 0.88) . Steric hindrance from the hydroxymethyl group may moderate coupling efficiency relative to less bulky analogs like (2-methoxyphenyl)boronic acid (used in and ) .

Biological Activity

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including cancer therapy and antibacterial treatments.

Chemical Structure and Properties

This compound features both hydroxymethyl and methoxy functional groups, enhancing its reactivity. The presence of these groups allows for more versatile interactions with biological molecules, making it a valuable compound for research and application in drug development .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate phenolic compounds. The process can be optimized through various reaction conditions to improve yield and purity .

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. In studies involving prostate cancer cells, compounds similar to this compound showed reduced cell viability in cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability decreased to 33% for cancer cells compared to 71% for healthy cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Inhibition zones against various bacterial strains, including Staphylococcus aureus, were observed, indicating its potential as an antibacterial agent. The growth inhibition zones ranged from 7 to 13 mm depending on the microorganism tested .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. Studies have shown that it performs comparably to established antioxidants like α-Tocopherol and BHT in various assays such as DPPH and ABTS . This property may contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells.

Case Studies

- Prostate Cancer Treatment : A study evaluated the cytotoxic effects of phenyl boronic acid derivatives on prostate cancer cells. The results indicated significant reductions in cancer cell viability while preserving healthy cell function, suggesting a selective action that could inform future therapeutic strategies .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of boronic acids against common pathogens. The findings highlighted the effectiveness of this compound in inhibiting bacterial growth, providing a foundation for its use in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Hydroxymethyl Group | Methoxy Group | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | High | Moderate |

| Phenylboronic acid | No | No | Low | Low |

| (4-Hydroxymethylphenyl)boronic acid | Yes | No | Moderate | Low |

| (5-Methoxyphenyl)boronic acid | No | Yes | Low | Low |

Q & A

Q. What are the established synthetic methods for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid, and what protective groups are recommended for the hydroxymethyl moiety during synthesis?

- Methodological Answer : The synthesis typically involves two stages: (1) introduction of the boronic acid group and (2) protection of the hydroxymethyl group.

- Boronation : Metal-catalyzed borylation (e.g., Miyaura borylation) using Pd(dba)₂ or Ni(cod)₂ as catalysts with bis(pinacolato)diboron (B₂pin₂) is a common approach .

- Protection Strategies : The hydroxymethyl group is prone to oxidation; silyl ethers (e.g., TBS-Cl) or acetyl groups (Ac₂O) are recommended for protection. Deprotection under mild acidic (TBAF for silyl) or basic (K₂CO₃/MeOH for acetyl) conditions preserves boronic acid integrity .

- Validation : Monitor intermediates via ¹H NMR and ¹¹B NMR to confirm boronate ester formation and deprotection efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~4.5 ppm). ¹¹B NMR (δ 28–32 ppm) confirms boronic acid presence .

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) validate functional groups.

- Chromatography :

- HPLC-PDA : Use C18 columns with MeCN/H₂O (0.1% TFA) gradients to assess purity (>95%). Retention times can be compared to standards .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields or side products?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-Pd-G3 for improved efficiency. Pd(OAc)₂ with XPhos ligand enhances sterically hindered couplings .

- Solvent/Base Optimization : Use toluene/EtOH (3:1) with Na₂CO₃ or Cs₂CO₃ for better solubility. Elevated temperatures (80–100°C) may reduce side reactions.

- Additives : Additives like TBAB (tetrabutylammonium bromide) stabilize boronate intermediates, improving coupling yields .

- Example : A study on similar methoxyphenylboronic acids achieved >80% yield using Pd(dppf)Cl₂ in THF/H₂O at 60°C .

Q. What strategies resolve contradictions between computational predictions and experimental results regarding the hydrogen-bonding capacity of the hydroxymethyl group?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction identifies hydrogen-bonding networks. For example, the hydroxymethyl group may form intramolecular H-bonds with the boronic acid, altering reactivity .

- Solvent Effects : MD simulations in polar solvents (e.g., DMSO) vs. non-polar (toluene) reveal solvation-driven conformational changes. Experimental validation via NMR titration (e.g., with diols) quantifies binding affinity .

- Case Study : A discrepancy in carbohydrate-binding studies was resolved by adjusting pH (boronic acid’s pKa ~8.5), which modulates H-bonding capacity .

Q. In pharmacological studies, how does the hydroxymethyl substituent influence binding affinity compared to other substituted phenylboronic acids?

- Methodological Answer :

- Comparative Analysis :

- Mechanistic Insight : The hydroxymethyl group enhances water solubility and forms H-bonds with protein residues (e.g., Ser/Thr in lectins), improving specificity. In contrast, carboxy analogs lack reversible binding .

- Validation : SAR studies on combretastatin analogs showed a 10-fold activity drop when replacing hydroxymethyl with -COOH, highlighting its critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.